2-[2-(3-Methylbutoxy)phenyl]ethanamine
Description
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Properties
IUPAC Name |
2-[2-(3-methylbutoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)8-10-15-13-6-4-3-5-12(13)7-9-14/h3-6,11H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXRYUVSXNIJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(3-Methylbutoxy)phenyl]ethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The chemical structure of 2-[2-(3-Methylbutoxy)phenyl]ethanamine can be described as follows:
- Molecular Formula : C13H19NO
- Molecular Weight : 205.30 g/mol
- IUPAC Name : 2-[2-(3-Methylbutoxy)phenyl]ethanamine
This compound features a phenyl group substituted with a 3-methylbutoxy side chain, which may influence its interactions with biological targets.
Research indicates that compounds similar to 2-[2-(3-Methylbutoxy)phenyl]ethanamine may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The following mechanisms have been suggested:
- G Protein-Coupled Receptor (GPCR) Modulation : Evidence suggests that this compound may act as an agonist for certain GPCRs, influencing neuronal signaling pathways associated with mood regulation and reward systems .
- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown potential in inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, which could contribute to antidepressant effects .
Pharmacological Studies
Recent studies have examined the pharmacological properties of related compounds. For instance:
- Antidepressant-like Effects : In animal models, compounds with similar structures exhibited significant antidepressant-like behaviors in forced swim tests, suggesting potential efficacy in treating depression .
- Neuroprotective Properties : Some studies indicate that these compounds may protect neuronal cells from apoptosis through modulation of anti-apoptotic proteins like Bcl-2, enhancing cell survival under stress conditions .
Study on GPR88 Agonists
A notable study focused on the development of GPR88 agonists, where 2-[2-(3-Methylbutoxy)phenyl]ethanamine was evaluated for its ability to activate GPR88 receptors. The findings demonstrated that:
- The compound showed a dose-dependent activation of GPR88 in vitro, which correlated with reduced alcohol self-administration in rodent models .
- This suggests that targeting GPR88 may have therapeutic implications for addiction treatment.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
